molecular formula C19H17FN2OS B2570372 2-(2,4-dimethylphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide CAS No. 922822-78-4

2-(2,4-dimethylphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

Cat. No. B2570372
M. Wt: 340.42
InChI Key: PBECNDCQTRURGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, commonly known as DFTA, is a chemical compound with potential applications in scientific research. DFTA is a thiazole-based compound that has been synthesized using various methods.

Scientific Research Applications

Antipsychotic Agent Research

A study on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including a compound with structural similarities to 2-(2,4-dimethylphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, found potential antipsychotic properties. These compounds, unlike typical antipsychotics, did not interact with dopamine receptors and exhibited antipsychotic-like profiles in behavioral animal tests (Wise et al., 1987).

PET Imaging in Neuroscience

A 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, structurally related to the specified compound, was used as a selective ligand for the translocator protein with PET imaging in neuroscience research. This compound, labeled with fluorine-18, allowed for in vivo imaging of the translocator protein (Dollé et al., 2008).

Anticancer Activity

Research into 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives revealed significant anticancer activities against various human tumor cell lines, especially melanoma. The structural relation to the requested compound suggests potential in cancer treatment research (Duran & Demirayak, 2012).

Anti-inflammatory Applications

N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have shown significant anti-inflammatory activity in studies. This research indicates a potential application of similar compounds in anti-inflammatory drug development (Sunder & Maleraju, 2013).

Herbicide Analysis

Research on dimethenamid and flufenacet, which have structural similarities to the specified compound, focused on their detection in natural water. This work highlights the environmental impact and analysis methods for compounds related to 2-(2,4-dimethylphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide in agricultural settings (Zimmerman et al., 2002).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-3-4-15(13(2)9-12)10-18(23)22-19-21-17(11-24-19)14-5-7-16(20)8-6-14/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBECNDCQTRURGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

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